3-[(4Z)-4-[(2H-1,3-Benzodioxol-5-YL)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid
Overview
Description
3-[(4Z)-4-[(2H-1,3-Benzodioxol-5-YL)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid is a complex organic compound featuring a benzodioxole ring, a pyrazole ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4Z)-4-[(2H-1,3-Benzodioxol-5-YL)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyrazole Ring: The pyrazole ring is often synthesized via the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Coupling of the Benzodioxole and Pyrazole Rings: This step involves the condensation of the benzodioxole derivative with the pyrazole derivative, often using a base such as potassium carbonate.
Introduction of the Benzoic Acid Moiety: The final step typically involves the esterification or amidation of the intermediate compound to introduce the benzoic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[(4Z)-4-[(2H-1,3-Benzodioxol-5-YL)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzodioxole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or substituted pyrazoles.
Scientific Research Applications
3-[(4Z)-4-[(2H-1,3-Benzodioxol-5-YL)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(4Z)-4-[(2H-1,3-Benzodioxol-5-YL)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and pyrazole rings can interact with active sites or binding pockets, leading to inhibition or modulation of biological pathways. This can result in various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2H-1,3-Benzodioxol-5-YL)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid
- 3-[(2H-1,3-Benzodioxol-5-YL)methylidene]-4-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid
Uniqueness
3-[(4Z)-4-[(2H-1,3-Benzodioxol-5-YL)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid is unique due to its specific structural features, such as the presence of both benzodioxole and pyrazole rings, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-5-oxopyrazol-1-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-11-15(7-12-5-6-16-17(8-12)26-10-25-16)18(22)21(20-11)14-4-2-3-13(9-14)19(23)24/h2-9H,10H2,1H3,(H,23,24)/b15-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTALAAOTIVAGO-CHHVJCJISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C4=CC=CC(=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC3=C(C=C2)OCO3)C4=CC=CC(=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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